1-(2,2-Dimethylthietan-3-yl)-3-ethylthiourea
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Overview
Description
1-(2,2-Dimethylthietan-3-yl)-3-ethylthiourea is an organic compound that features a thietane ring, which is a four-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylthietan-3-yl)-3-ethylthiourea typically involves the reaction of 2,2-dimethylthietane with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethylthietan-3-yl)-3-ethylthiourea undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: The ethylthiourea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-(2,2-Dimethylthietan-3-yl)-3-ethylthiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Medicine: It is being investigated for its potential antiviral and anticancer properties.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylthietan-3-yl)-3-ethylthiourea involves its interaction with specific molecular targets. The thietane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The ethylthiourea moiety can form hydrogen bonds with proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylthietane: A precursor in the synthesis of 1-(2,2-Dimethylthietan-3-yl)-3-ethylthiourea.
Ethylthiourea: Shares the thiourea functional group but lacks the thietane ring.
Thietane derivatives: Compounds with similar four-membered sulfur-containing rings.
Uniqueness
This compound is unique due to the combination of the thietane ring and the ethylthiourea moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(2,2-dimethylthietan-3-yl)-3-ethylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S2/c1-4-9-7(11)10-6-5-12-8(6,2)3/h6H,4-5H2,1-3H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNMGSZCHYRWJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1CSC1(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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